Dimethyl 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylate is commonly synthesized using the Hantzsch pyridine synthesis. [, ] This multicomponent reaction involves the condensation of:* An aldehyde (in this case, 3-nitrobenzaldehyde)* A beta-keto ester (methyl acetoacetate)* An ammonia source (ammonium acetate or ammonia)
The reaction typically proceeds under reflux conditions in a suitable solvent, such as ethanol or methanol. []
Dimethyl 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylate can undergo various chemical transformations, including:* Hydrolysis: The ester groups can be hydrolyzed under basic conditions to yield the corresponding dicarboxylic acid or its salts. This reaction is crucial in preparing various derivatives with modified pharmacological profiles. []* Esterification: The dicarboxylic acid can be further esterified with different alcohols to generate a diverse library of dihydropyridine derivatives with varying lipophilicity and pharmacological properties. []
Dihydropyridines act as calcium channel blockers, primarily targeting L-type voltage-gated calcium channels. These channels play a crucial role in regulating calcium influx into cells, particularly in vascular smooth muscle and cardiac muscle cells. [] By blocking these channels, dihydropyridines reduce intracellular calcium levels, leading to:* Vasodilation: Relaxation of blood vessels, reducing blood pressure. [, , ]* Negative Inotropic Effect: Decreased force of cardiac muscle contraction. []
CAS No.: 143343-98-0
CAS No.: 74833-39-9
CAS No.: 79802-71-4
CAS No.: 2565-30-2